N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
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Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)26-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKOIYVMFIMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydrobenzo[b]thiophene core with a cyano group and a methoxyphenyl sulfonamide side chain. Its molecular formula is with a molecular weight of approximately 304.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The sulfonamide moiety is known to contribute to anti-inflammatory activities.
- Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against bacterial strains.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and inflammation.
- Receptor Modulation : It may interact with specific cellular receptors involved in signaling pathways related to cancer and inflammation.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Testing :
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a cyano group, a tetrahydrobenzo[b]thiophene moiety, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 348.43 g/mol. The structural formula can be represented as follows:
Pharmacological Applications
-
Anti-inflammatory Activity :
- Recent studies have indicated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibit potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies suggest that this compound may effectively inhibit 5-LOX activity, making it a candidate for further development as an anti-inflammatory agent .
-
Antitumor Activity :
- The compound has been evaluated for its antitumor properties. A study focused on polyfunctionally substituted heterocyclic compounds derived from similar structures reported promising results against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cancer cell proliferation .
- Enzyme Inhibition :
Case Studies and Experimental Findings
Preparation Methods
Cyclization of Substituted Benzene Derivatives
A common precursor, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , is prepared by reacting cyclohexanone derivatives with elemental sulfur and cyanide sources. For example:
Cyanide Group Introduction
The cyano group is introduced via nucleophilic substitution using potassium cyanide or sodium cyanide in dimethylformamide (DMF).
Sulfonylation: Introducing the 4-Methoxyphenylsulfonyl Moiety
The sulfonyl group is incorporated through a sulfonation or coupling reaction.
Direct Sulfonation
3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride is prepared by reacting 3-chloropropanoic acid with 4-methoxybenzenesulfonyl chloride:
Coupling with the Thiophene Core
The sulfonylpropanoyl chloride is coupled to the tetrahydrobenzo[b]thiophen-2-amine:
- Reagents : 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride, tetrahydrobenzo[b]thiophen-2-amine, pyridine.
- Conditions : Reflux in dichloromethane (DCM) for 4–6 hours.
- Yield : 68–74% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Amidation and Final Product Isolation
The propanamide linkage is formed via amidation.
Amidation Protocol
Industrial-Scale Optimization
For large batches, lithium aluminum hydride (LiAlH4) or catalytic hydrogenation is employed to reduce side products:
Reaction Optimization Data
Structural Characterization
Spectroscopic Analysis
Purity Assessment
Challenges and Mitigation Strategies
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how should reaction conditions be optimized?
- Methodological Answer : Begin with the tetrahydrobenzo[b]thiophen core, synthesized via cyclocondensation of 2-aminothiophenol derivatives with ketones under acidic conditions (e.g., acetic acid, reflux, 12 h) . Introduce the cyano group at the 3-position using Knoevenagel condensation with malononitrile (1.2 equiv, 80°C, DMF, 6 h). For sulfonylation, react the propanamide intermediate with 4-methoxyphenylsulfonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, using triethylamine (2.5 equiv) as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Dissolve in DMSO-d6; observe tetrahydrobenzo[b]thiophen protons (δ 2.5–3.0 ppm, multiplet) and sulfonyl aromatic protons (δ 7.8–8.0 ppm, doublet). The cyano group absence of protons simplifies the spectrum .
- IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and S=O symmetric/asymmetric stretches (~1150/1300 cm⁻¹) using KBr pellets .
- HPLC : Achieve ≥95% purity with a C18 column (acetonitrile/water 60:40, 1 mL/min, UV 254 nm) .
Q. What safety protocols are essential when handling this compound during synthesis?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Quench reactive intermediates (e.g., sulfonyl chloride) with ice-cold water. Store the compound in amber vials at –20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications to the 4-methoxyphenylsulfonyl group affect biological activity and solubility?
- Methodological Answer : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents. Assess solubility via logP measurements (shake-flask method) and activity via enzyme inhibition assays (e.g., IC50 against kinase targets). Evidence from similar compounds shows that 4-chloro analogs increase cytotoxicity (3-fold in MCF-7 cells), while bulkier groups reduce membrane permeability .
Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Replicate conditions : Ensure anhydrous solvents (e.g., DCM distilled over CaH2) and strict temperature control (±2°C) during sulfonylation .
- Characterize intermediates : Use HRMS to verify the propanamide intermediate’s purity before sulfonylation. Contradictions often arise from unreacted starting materials .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH 1–13 buffers : Monitor degradation via HPLC at 37°C over 48 h. The sulfonamide bond is labile in strongly acidic (pH <2) or basic (pH >12) conditions .
- Thermal stability : Use TGA/DSC to identify decomposition points (>200°C typical for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
